molecular formula C9H12F2O2 B2404278 2,2-Difluorospiro[2.5]octane-7-carboxylic acid CAS No. 2306264-35-5

2,2-Difluorospiro[2.5]octane-7-carboxylic acid

Cat. No.: B2404278
CAS No.: 2306264-35-5
M. Wt: 190.19
InChI Key: NEHYRHUDECVMHP-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[25]octane-7-carboxylic acid is a fluorinated organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid typically involves the reaction of spiro[2.5]octane-7-carboxylic acid with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.5]octane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted spirocyclic compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2,2-Difluorospiro[2.5]octane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorospiro[2.5]octane-6-carboxylic acid
  • 2,2-Difluorospiro[2.5]octane-8-carboxylic acid

Uniqueness

2,2-Difluorospiro[2.5]octane-7-carboxylic acid is unique due to its specific spirocyclic structure and the position of the fluorine atoms. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2-difluorospiro[2.5]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYRHUDECVMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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